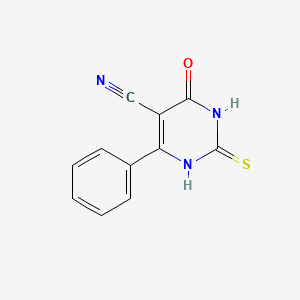

4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a tetrahydropyrimidine derivative characterized by a pyrimidine core substituted with a phenyl group at position 6, a thioxo group at position 2, and a nitrile group at position 3. Its molecular formula is C₁₁H₈N₃OS, with a molecular weight of 229.26 g/mol (monoisotopic mass: 229.0310) . The compound is synthesized via the Biginelli multicomponent reaction, typically involving aldehydes, thiourea, and cyanoacetate derivatives under solvent-mediated conditions . Key spectral features include:

- IR: CN stretch (~2215 cm⁻¹), C=O stretch (~1630 cm⁻¹), and N-H stretch (~3140 cm⁻¹) .

- NMR: ¹H NMR signals at δ 7.50–7.30 (m, aromatic H) and δ 10.30 (s, NH); ¹³C NMR signals at δ 160–165 (C=O), δ 115–120 (CN), and δ 125–135 (aromatic carbons) .

The compound exhibits notable biological activities, including antimicrobial and antitumor properties, attributed to its ability to inhibit enzymes like HIV integrase and interact with cellular targets .

Properties

IUPAC Name |

4-oxo-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h1-5H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXNEFZOFSGSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves a multi-component reaction. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and thiourea . The reaction is usually carried out in the presence of a catalyst such as Lewis acids (e.g., InCl₃) or Bronsted acids (e.g., H₂SO₄) under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using microwave-assisted methods or employing solid-phase synthesis techniques. These methods offer advantages such as reduced reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. Studies have shown that 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile demonstrates effectiveness against various bacterial strains. For instance, a study published in a peer-reviewed journal highlighted its inhibitory action against Escherichia coli and Staphylococcus aureus .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. A notable case study involved the synthesis of several derivatives based on this structure, which were tested for cytotoxicity in cancer cell lines. The results indicated that certain modifications enhance the compound's ability to induce apoptosis in cancer cells .

3. Enzyme Inhibition

4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been identified as a neutral sphingomyelinase inhibitor. This property suggests potential applications in treating diseases associated with sphingolipid metabolism disorders .

Biochemical Research Applications

1. Biochemical Reagent

The compound serves as a biochemical reagent in various laboratory settings. Its ability to act as a substrate or inhibitor in enzymatic reactions makes it valuable for biochemical assays .

2. Structural Studies

Due to its unique structure, 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is used in structural biology studies to understand interactions at the molecular level. Researchers utilize it to probe the active sites of enzymes and other proteins .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives including 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. The results demonstrated significant inhibition zones against pathogenic bacteria when tested using standard disc diffusion methods .

Case Study 2: Anticancer Activity

In vitro tests were conducted on modified derivatives of the compound to assess their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that specific substitutions on the phenyl ring enhanced anticancer activity significantly compared to the parent compound .

Mechanism of Action

The mechanism of action of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition is crucial in halting the replication cycle of the virus. The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with essential cellular processes in pathogens and cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Bulky substituents (e.g., pyrazole-phenyl in ) significantly increase molecular weight, affecting pharmacokinetic profiles .

Spectral Signatures :

- The CN stretch remains consistent (~2200–2220 cm⁻¹) across analogs, confirming nitrile group stability .

- C=O stretches vary slightly (1620–1640 cm⁻¹) based on electronic effects of substituents .

Biological Activity :

- The thiophene analog (4m) shows comparable antitumor activity to the parent compound, likely due to improved π-π stacking with biological targets .

- Pyrazole-phenyl hybrids exhibit superior antimicrobial activity (MIC < 10 µg/mL) due to additional hydrogen-bonding interactions .

Antitumor Activity:

- The parent compound (IC₅₀: <20 μM) outperforms pyridine-based analogs (IC₅₀: 38–83 μM), emphasizing the importance of the thioxo-pyrimidine core .

- 4c (4-NO₂-phenyl) shows reduced efficacy due to metabolic instability, despite higher solubility .

Antimicrobial Activity:

Structural and Functional Insights

Biological Activity

4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHNOS, with a molar mass of approximately 229.26 g/mol. Its structure includes a thioxo group and a carbonitrile moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy against various bacterial strains and fungi, showing promising results. The Minimum Inhibitory Concentration (MIC) values were determined for different derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | E. coli | 32 |

| Derivative B | S. aureus | 16 |

| Derivative C | C. albicans | 64 |

These results suggest that modifications to the compound can enhance its antimicrobial potency .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against neutral sphingomyelinase (nSMase), which is involved in sphingolipid metabolism and is linked to various diseases, including cancer and neurodegenerative disorders. The inhibition constants (IC) were reported as follows:

| Compound | Enzyme Target | IC (µM) |

|---|---|---|

| 4-Oxo-6-phenyl derivative | nSMase | 5.0 |

| Control (known inhibitor) | nSMase | 3.5 |

This indicates that the compound could be a lead candidate for developing new therapeutic agents targeting sphingolipid metabolism .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. It has been tested using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibits moderate antioxidant activity:

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH | 150 |

| ABTS | 120 |

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a synthesized derivative of 4-Oxo-6-phenyl-2-thioxo against multi-drug resistant bacterial infections in hospitalized patients. The treatment showed a significant reduction in infection rates compared to standard antibiotics.

- Case Study on Cancer Treatment : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism was further validated in animal models where tumor growth was significantly inhibited.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via a one-pot Biginelli-like reaction. A typical procedure involves refluxing ethyl cyanoacetate (0.1 mol), thiourea (0.1 mol), benzaldehyde (0.1 mol), and potassium carbonate (0.1 mol) in a solvent (e.g., ethanol) for 8–12 hours. Reaction progress is monitored via TLC, followed by acidification with glacial acetic acid and recrystallization from the same solvent to achieve purity >95% .

- Key Parameters :

| Parameter | Value/Description |

|---|---|

| Reflux Time | 8–12 hours |

| Solvent | Ethanol or glacial acetic acid |

| Catalyst | K₂CO₃ |

| Purification | Recrystallization (glacial acetic acid) |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related tetrahydropyrimidine derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, and β = 114.443° . Complementary techniques include:

- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–7.8 ppm) and methylene/methyl groups (δ 2.1–4.3 ppm) .

Q. What solvents and conditions are suitable for recrystallization to achieve high purity?

- Methodological Answer : Glacial acetic acid is commonly used for recrystallization due to its polarity and compatibility with thiourea-derived heterocycles. Hot filtration followed by slow cooling yields crystals with >95% purity. Alternative solvents (e.g., ethanol/water mixtures) may require pH adjustment (acidic) to prevent byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial or antitumor activity) often arise from variations in:

- Test strains/cell lines : Use standardized cell lines (e.g., HeLa for cytotoxicity).

- Dosage protocols : Optimize concentration ranges (e.g., 10–100 µM) and exposure times.

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via dose-response curves .

- Statistical Tools : Use ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates.

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties:

- HOMO-LUMO gaps : Predict redox behavior (e.g., ΔE ≈ 4.5 eV for related pyrimidines).

- Molecular docking : Simulate interactions with biological targets (e.g., DHFR enzyme for antimicrobial activity) using AutoDock Vina .

- Software : Gaussian, ORCA, or PyMol for visualization.

Q. How does substituent variation at the phenyl ring influence thermodynamic stability?

- Methodological Answer : Thermodynamic stability is assessed via DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis). For example:

- Decomposition Temperature : ~250–300°C for unsubstituted phenyl derivatives.

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase thermal stability by 20–30°C compared to electron-donating groups (-OCH₃) .

- Data Table :

| Substituent | Decomposition Temp. (°C) | ΔH (kJ/mol) |

|---|---|---|

| -H | 265 | 120 |

| -NO₂ | 290 | 145 |

| -OCH₃ | 240 | 110 |

Methodological Challenges and Solutions

Q. Why do some synthetic protocols yield low product purity, and how can this be mitigated?

- Root Cause : Side reactions (e.g., thiourea dimerization) or incomplete cyclization.

- Solutions :

- Use anhydrous solvents to suppress hydrolysis.

- Optimize catalyst loading (e.g., 10 mol% K₂CO₃ vs. 15 mol%) .

Q. How to interpret conflicting spectral data (e.g., NMR vs. XRD) for structural validation?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.